tert-butyl N-[1-(naphthalen-2-yl)-1-oxopropan-2-yl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(1-naphthalen-2-yl-1-oxopropan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-12(19-17(21)22-18(2,3)4)16(20)15-10-9-13-7-5-6-8-14(13)11-15/h5-12H,1-4H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQCVPHMTYWESN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC2=CC=CC=C2C=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1-naphthalen-2-yl-1-oxopropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-naphthyl-2-oxopropane under specific conditions. One common method includes the use of Boc anhydride and ethanol, followed by the addition of ammonia solution at low temperatures . The reaction mixture is then stirred at room temperature for an extended period to complete the synthesis.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[1-(naphthalen-2-yl)-1-oxopropan-2-yl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyl ketones, while reduction can produce alcohol derivatives .
Scientific Research Applications
Research indicates that tert-butyl N-[1-(naphthalen-2-yl)-1-oxopropan-2-yl]carbamate exhibits significant biological activity, particularly as a blocker of KCNT1 channels implicated in drug-resistant epilepsy.
Therapeutic Potential
The therapeutic implications of this compound are particularly relevant for conditions such as:
- Epilepsy : Its ability to block KCNT1 channels suggests potential use in treating epilepsy associated with gain-of-function mutations in this channel.
Case Studies
- In Vitro Pharmacological Characterization : A study assessed the efficacy of various compounds, including this compound, using a fluorescence-based assay to measure thallium influx through KCNT1 channels. Results indicated that this compound exhibited a high selectivity for KCNT1 over other potassium channels .
- Structure–Activity Relationship Studies : Further investigations into the structure–activity relationship (SAR) of related compounds revealed insights into optimizing potency and selectivity for KCNT1 channels, highlighting the importance of structural modifications on biological activity .
| Compound Name | Target Channel | IC50 (µM) | Selectivity Ratio |
|---|---|---|---|
| This compound | KCNT1 | 0.5 | >35 vs hERG |
| CPK20 | KCNT1 | 0.3 | >40 vs hERG |
Mechanism of Action
The mechanism of action of tert-butyl N-(1-naphthalen-2-yl-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or proteins, affecting their activity and function. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(1,1-Dimethylethyl)-2-propenamide: Similar in structure but with different functional groups.
tert-Butyl (1-oxopropan-2-yl)carbamate: Shares the tert-butyl carbamate moiety but differs in the naphthyl group
Uniqueness
tert-butyl N-[1-(naphthalen-2-yl)-1-oxopropan-2-yl]carbamate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Biological Activity
tert-butyl N-[1-(naphthalen-2-yl)-1-oxopropan-2-yl]carbamate (CAS Number: 2013356-81-3) is a compound of interest in medicinal chemistry, particularly as an intermediate in the synthesis of pharmacologically active agents. Its biological activity is linked to its structural properties, which allow it to interact with various biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 299.37 g/mol. The compound features a naphthalene moiety, which is known for its ability to enhance lipophilicity and facilitate interactions with biological membranes.
Crystal Structure
The crystal structure of the compound has been analyzed using X-ray diffraction techniques. Key parameters include:
| Parameter | Value |
|---|---|
| Space Group | P2₁ |
| a (Å) | 10.7872(2) |
| b (Å) | 5.02626(11) |
| c (Å) | 15.5479(3) |
| β (°) | 94.2278(17) |
| Volume (ų) | 840.70(3) |
The structure reveals several intramolecular hydrogen bonds that contribute to its stability, which may play a role in its biological activity .
Research indicates that this compound functions as an important intermediate in the synthesis of Lacosamide , an anticonvulsant drug. Lacosamide operates through a dual mechanism: it enhances the slow inactivation of voltage-gated sodium channels and modulates the collapse response mediator protein 2 (CRMP2), which is crucial for neuronal excitability and synaptic function .
Therapeutic Applications
- Anticonvulsant Activity : The compound's ability to stabilize neuronal membranes suggests potential applications in treating epilepsy and other seizure disorders.
- Analgesic Effects : By modulating sodium channels, it may also provide relief from neuropathic pain, making it relevant for pain management therapies.
Study on Lacosamide Synthesis
A study highlighted the role of this compound in synthesizing Lacosamide, demonstrating its effectiveness in enhancing sodium channel inactivation and reducing seizure frequency in animal models .
Neuroprotective Effects
Another research effort explored the neuroprotective properties of related compounds derived from this carbamate structure, showing reduced levels of amyloid-beta peptide (Aβ 1–42), which is implicated in Alzheimer's disease pathology . The findings suggest that derivatives may help mitigate neurodegeneration by influencing key signaling pathways.
In Vitro Studies
In vitro assays have demonstrated that compounds similar to this compound exhibit significant activity against various cell lines, indicating potential cytotoxic effects on cancer cells while sparing normal cells .
Q & A
Q. What are the standard synthetic routes for tert-butyl N-[1-(naphthalen-2-yl)-1-oxopropan-2-yl]carbamate, and how can reaction yields be optimized?
The compound is typically synthesized via a multi-step approach involving:
- Coupling reactions : Amide bond formation between a tert-butyl carbamate-protected amine and a naphthalene-containing α-keto acid derivative.
- Protection/deprotection strategies : Use of Boc (tert-butoxycarbonyl) groups to protect reactive amine intermediates, as seen in analogous syntheses of carbamate derivatives .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane systems) and recrystallization to isolate the final product.
Yield optimization involves adjusting reaction stoichiometry (e.g., 1.2–1.5 equivalents of coupling agents like EDC/HOBt), temperature control (0–25°C), and solvent selection (e.g., DCM or THF for improved solubility) .
Q. Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?
- NMR spectroscopy : H and C NMR are used to verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and naphthalene aromatic signals (δ 7.2–8.5 ppm). Stereochemical assignments may require NOESY or COSY for spatial correlations .
- X-ray crystallography : SHELX software (via SHELXL for refinement) resolves molecular geometry and hydrogen-bonding networks, as demonstrated in structurally similar carbamates .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] peaks) and fragmentation patterns .
Advanced Research Questions
Q. How can conflicting stereochemical data (e.g., NMR vs. X-ray) be resolved for this compound?
Discrepancies between NMR-derived coupling constants and X-ray crystallography results often arise from dynamic conformational equilibria in solution. To resolve this:
- Chiral derivatization : Use Mosher’s acid or other chiral auxiliaries to stabilize conformers for NMR analysis .
- DFT calculations : Compare computed NMR chemical shifts (via Gaussian or ORCA) with experimental data to validate stereochemistry .
- Low-temperature NMR : Reduce conformational flexibility by acquiring spectra at –40°C to –80°C, enhancing signal resolution for diastereotopic protons .
Q. What mechanistic insights can be gained from studying this compound’s role as a protease inhibitor?
The tert-butyl carbamate group and naphthalene moiety suggest potential interactions with enzyme active sites:
- Enzyme kinetics : Measure values via fluorogenic substrates (e.g., Boc-AGPR-AMC for proteases) to assess competitive inhibition .
- Molecular docking : Use AutoDock or Schrödinger to model interactions with cysteine proteases (e.g., cathepsin L), focusing on S1/S1' subsite binding and steric effects from the naphthalene group .
- Site-directed mutagenesis : Identify critical residues (e.g., catalytic cysteines) by comparing inhibitory activity against wild-type and mutant enzymes .
Q. How can contradictory bioactivity data (e.g., varying IC50_{50}50 values across assays) be addressed?
Discrepancies may stem from assay conditions (pH, ionic strength) or off-target effects. Mitigation strategies include:
- Standardized protocols : Use uniform buffer systems (e.g., PBS at pH 7.4) and control for redox-sensitive enzymes (e.g., adding DTT for thiol proteases) .
- Orthogonal assays : Validate results using fluorescence polarization (binding affinity) and cellular uptake studies (e.g., confocal microscopy with labeled derivatives) .
- Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with activity measurements .
Methodological Considerations
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Toxicity : While acute toxicity data are limited, assume potential respiratory or dermal hazards. Use fume hoods and PPE (gloves, lab coats) .
- Spill management : Neutralize with inert adsorbents (vermiculite) and dispose via hazardous waste protocols .
- Storage : Store at –20°C under nitrogen to prevent hydrolysis of the carbamate group .
Q. How does this compound compare to its structural analogs in drug discovery applications?
- Activity trends : Replace the naphthalene group with biphenyl or indole moieties to modulate lipophilicity and binding affinity, as seen in HIV capsid modulators .
- Metabolic stability : Introduce fluorine atoms (e.g., para-fluoro substituents) to enhance resistance to cytochrome P450 oxidation, as demonstrated in antiretroviral agents .
Q. What computational tools are recommended for modeling its interactions in solid-state chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
